![molecular formula C16H10N2O2 B10806533 2-(Dibenzo[b,d]furan-2-yloxy)pyrimidine](/img/structure/B10806533.png)
2-(Dibenzo[b,d]furan-2-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-646458 is a chemical compound known for its role as a casein kinase 1 delta inhibitor . Casein kinase 1 delta is an enzyme involved in various cellular processes, including circadian rhythm regulation, cell division, and DNA repair. Inhibiting this enzyme can have significant implications for research in these areas.
Preparation Methods
The synthesis of WAY-646458 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C16H10N2O2 and a molecular weight of 262.26 . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
WAY-646458 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-646458 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of casein kinase 1 delta and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of casein kinase 1 delta in cellular processes such as circadian rhythm regulation and cell division.
Medicine: Investigated for its potential therapeutic applications in diseases where casein kinase 1 delta is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting casein kinase 1 delta.
Mechanism of Action
WAY-646458 exerts its effects by inhibiting the activity of casein kinase 1 delta. This enzyme is involved in phosphorylating various substrates, which in turn regulate multiple cellular processes. By inhibiting casein kinase 1 delta, WAY-646458 can alter these processes, leading to changes in cell division, DNA repair, and circadian rhythm regulation .
Comparison with Similar Compounds
WAY-646458 is unique in its high specificity for casein kinase 1 delta. Similar compounds include:
IC261: Another casein kinase 1 delta inhibitor, but with a different chemical structure.
PF-670462: A selective inhibitor of casein kinase 1 epsilon and delta, used in circadian rhythm research.
SR-3029: A potent and selective inhibitor of casein kinase 1 delta and epsilon, with applications in cancer research.
WAY-646458 stands out due to its high specificity and potency, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C16H10N2O2 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-dibenzofuran-2-yloxypyrimidine |
InChI |
InChI=1S/C16H10N2O2/c1-2-5-14-12(4-1)13-10-11(6-7-15(13)20-14)19-16-17-8-3-9-18-16/h1-10H |
InChI Key |
YCVUYMXARYOMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


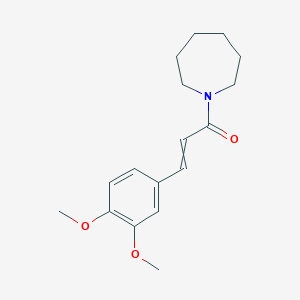
![N-(3-cyano-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl)benzamide](/img/structure/B10806466.png)
![N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B10806481.png)
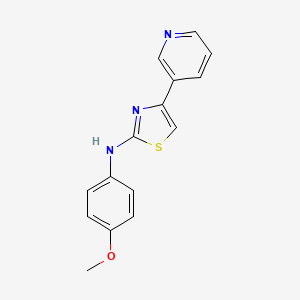
![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(5-phenyltetrazol-2-yl)acetate](/img/structure/B10806495.png)
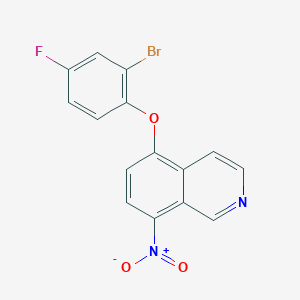
![N-(2-keto-1H-benzo[cd]indol-6-yl)thiophene-2-sulfonamide](/img/structure/B10806502.png)
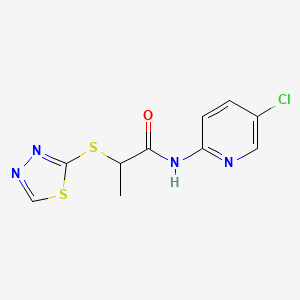
![[4-Amino-6-(2-ethylanilino)-1,3,5-triazin-2-yl]methyl 1-methylpyrrole-2-carboxylate](/img/structure/B10806506.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10806511.png)
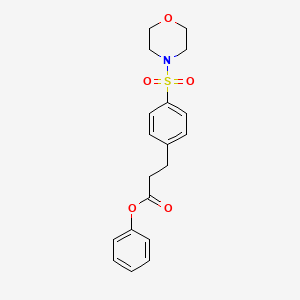
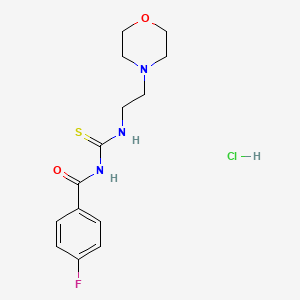
![2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B10806529.png)
![2-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B10806543.png)
